3-Fluoro-5-(hydroxymethyl)benzonitrile
Overview
Description
3-Fluoro-5-(hydroxymethyl)benzonitrile: is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a hydroxymethyl group at the fifth position.
Mechanism of Action
Target of Action
This compound is a derivative of benzonitrile, and it’s known that benzonitrile derivatives can interact with a variety of biological targets, depending on their specific structure .
Mode of Action
It’s known that the hydroxymethyl group can participate in various chemical reactions, potentially influencing the compound’s interaction with its targets .
Biochemical Pathways
It’s known that benzonitrile derivatives can be involved in various biochemical processes, such as the synthesis of n-β-hydroxyethyl pyrroles and indoles via a domino [3+2] cycloaddition and ring-opening aromatization process .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of fluorinating agents such as Selectfluor and formylating agents like formaldehyde under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of 3-Fluoro-5-(hydroxymethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-Fluoro-5-(carboxymethyl)benzonitrile.
Reduction: 3-Fluoro-5-(hydroxymethyl)benzylamine.
Substitution: 3-Methoxy-5-(hydroxymethyl)benzonitrile.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(hydroxymethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may also serve as a building block for the synthesis of pharmaceuticals, where the fluorine atom can enhance the metabolic stability and bioavailability of the drug .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and specialty chemicals. Its reactivity allows for the creation of compounds with specific desired properties .
Comparison with Similar Compounds
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 3-Fluoro-5-(hydroxymethyl)benzoic acid
- 3-Fluoro-5-(hydroxymethyl)phenylboronic acid
- 2-Fluoro-5-(hydroxymethyl)benzonitrile
Comparison: 3-Fluoro-5-(hydroxymethyl)benzonitrile is unique due to the specific positioning of the fluorine and hydroxymethyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules. For example, the presence of the fluorine atom at the third position can enhance the compound’s stability and resistance to metabolic degradation compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
3-fluoro-5-(hydroxymethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHYRQVLUQAAOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738743 | |
Record name | 3-Fluoro-5-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021871-34-0 | |
Record name | 3-Fluoro-5-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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